molecular formula C10H7NO B15131829 3H-Naphth[1,8-cd]isoxazole CAS No. 209-16-5

3H-Naphth[1,8-cd]isoxazole

Cat. No.: B15131829
CAS No.: 209-16-5
M. Wt: 157.17 g/mol
InChI Key: WFRBCBHCUMWYTK-UHFFFAOYSA-N
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Description

3H-Naphth[1,8-cd]isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Naphth[1,8-cd]isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of terminal alkynes with n-butyllithium (n-BuLi) followed by aldehydes, molecular iodine, and hydroxylamine . Another approach involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3H-Naphth[1,8-cd]isoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like manganese dioxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the isoxazole ring .

Mechanism of Action

The mechanism of action of 3H-Naphth[1,8-cd]isoxazole and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3H-Naphth[1,8-cd]isoxazole include other isoxazole derivatives such as:

Uniqueness

This compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new drugs and materials with tailored properties .

Properties

CAS No.

209-16-5

Molecular Formula

C10H7NO

Molecular Weight

157.17 g/mol

IUPAC Name

2-oxa-3-azatricyclo[6.3.1.04,12]dodeca-1(11),3,6,8(12),9-pentaene

InChI

InChI=1S/C10H7NO/c1-3-7-4-2-6-9-10(7)8(5-1)11-12-9/h1-4,6H,5H2

InChI Key

WFRBCBHCUMWYTK-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C3C1=NOC3=CC=C2

Origin of Product

United States

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